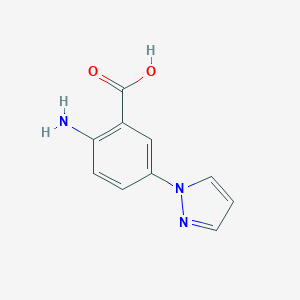

2-amino-5-(1H-pyrazol-1-yl)benzoic acid

Description

Propriétés

IUPAC Name |

2-amino-5-pyrazol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-9-3-2-7(6-8(9)10(14)15)13-5-1-4-12-13/h1-6H,11H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVHTXFABCPSLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC(=C(C=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 2-amino-5-(1H-pyrazol-1-yl)benzoic acid

Introduction

2-amino-5-(1H-pyrazol-1-yl)benzoic acid is a multifaceted chemical compound that stands at the intersection of several key areas in organic and medicinal chemistry. Structurally, it is a derivative of anthranilic acid, a well-established pharmacophore, and features a pyrazole substituent. This unique combination of a benzoic acid, an aromatic amine, and a pyrazole ring system imparts a rich chemical character, making it a valuable building block for the synthesis of complex heterocyclic molecules.

The pyrazole nucleus is a prominent feature in numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] Similarly, aminobenzoic acid derivatives are known to possess significant therapeutic potential.[4] The strategic fusion of these two pharmacophores in a single molecule makes 2-amino-5-(1H-pyrazol-1-yl)benzoic acid a compound of considerable interest for researchers in drug discovery and materials science. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications, grounded in established chemical principles and supported by relevant literature.

Chemical Identity and Structure

Core Structural Features

The molecule integrates three key functional groups which dictate its chemical behavior:

-

Carboxylic Acid Group (-COOH): Attached to the benzene ring, this group provides acidic properties and a key site for reactions such as esterification and amidation.

-

Amino Group (-NH₂): Positioned ortho to the carboxylic acid, this group is basic and can be readily acylated, alkylated, or diazotized. Its presence is crucial for forming various heterocyclic systems.

-

Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, linked to the benzoic acid backbone via a C-N bond. The pyrazole moiety is known for its diverse biological activities and its ability to participate in hydrogen bonding and coordination chemistry.[5]

Chemical Structure Diagram

The structural representation of 2-amino-5-(1H-pyrazol-1-yl)benzoic acid is crucial for understanding its reactivity and intermolecular interactions.

Caption: Chemical structure of 2-amino-5-(1H-pyrazol-1-yl)benzoic acid.

Key Identifiers

| Identifier | Value |

| Molecular Formula | C₁₀H₉N₃O₂ |

| Molecular Weight | 203.20 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1N2C=CC=N2)N)C(=O)O |

| InChI Key | (Predicted) YFGYCEJABKNACN-UHFFFAOYSA-N |

| CAS Number | Not definitively assigned in public databases. Related structures like 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid have CAS 957509-90-9. |

Physicochemical Properties

While specific experimental data for this exact molecule is not widely published, its properties can be reliably predicted based on its structural analogues and functional groups.

| Property | Predicted Value / Observation | Justification |

| Appearance | Off-white to light brown crystalline solid | Similar to related aminobenzoic acids and pyrazole derivatives.[6] |

| Melting Point | >200 °C (with decomposition) | The presence of both acidic (carboxyl) and basic (amino) groups, along with the planar aromatic systems, allows for strong intermolecular hydrogen bonding and π-stacking, leading to a high melting point. |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like DMSO, DMF, and alcohols. Soluble in aqueous acid and base. | The molecule has both polar (amino, carboxyl) and non-polar (aromatic rings) regions. Its amphoteric nature allows it to dissolve in acidic solutions (protonation of the amino group) and basic solutions (deprotonation of the carboxylic acid). |

| pKa | pKa₁ ≈ 2-3 (Carboxylic Acid)pKa₂ ≈ 4-5 (Anilinium Ion) | The carboxylic acid pKa is expected to be slightly lower than benzoic acid (~4.2) due to the electron-withdrawing nature of the pyrazole ring. The amino group's basicity is similar to other substituted anilines. |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The expected spectral data are as follows:

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the hydrogen environments in the molecule. In a solvent like DMSO-d₆:

-

-COOH Proton: A very broad singlet, typically downfield (>12 ppm), which may exchange with D₂O.

-

-NH₂ Protons: A broad singlet around 5-6 ppm, which will also exchange with D₂O.

-

Aromatic Protons (Benzoic Acid Ring): Three protons exhibiting complex splitting patterns (doublets and doublet of doublets) in the range of 6.5-8.0 ppm. The proton ortho to the carboxyl group will be the most deshielded.

-

Pyrazole Ring Protons: Three protons. The proton at the C4 position will likely appear as a triplet around 6.5 ppm. The protons at the C3 and C5 positions will appear as doublets or multiplets further downfield, typically between 7.5 and 8.5 ppm.[7]

¹³C NMR Spectroscopy

The carbon NMR spectrum will show 10 distinct signals corresponding to the 10 carbon atoms in the molecule:

-

Carbonyl Carbon (-C=O): The least shielded carbon, appearing around 165-170 ppm.

-

Aromatic Carbons: Signals for the six carbons of the benzoic acid ring and the three carbons of the pyrazole ring will appear in the typical aromatic region of 110-150 ppm. The carbons attached to nitrogen atoms (C2, C5 of the benzoic ring and C3, C5 of the pyrazole ring) will be significantly affected.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[9]

-

N-H Stretch (Amino Group): Two sharp-to-medium peaks are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the primary amine.[10][11]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1670-1700 cm⁻¹. Conjugation with the aromatic ring shifts this to a lower wavenumber compared to an aliphatic carboxylic acid.[9]

-

C=C and C=N Stretches: Multiple bands in the 1450-1620 cm⁻¹ region corresponding to the aromatic rings and the pyrazole C=N bond.

Synthesis and Reactivity

Proposed Synthetic Pathway

A common and effective method for forming the N-aryl bond to the pyrazole ring is through a copper- or palladium-catalyzed cross-coupling reaction, such as the Ullmann condensation or Buchwald-Hartwig amination. A plausible route starts from a commercially available halogenated aminobenzoic acid.

Workflow: Synthesis of 2-amino-5-(1H-pyrazol-1-yl)benzoic acid

Caption: Proposed Ullmann coupling synthesis workflow.

Experimental Protocol: Ullmann Condensation

This protocol is a representative, self-validating methodology for the synthesis.

-

Reaction Setup:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-5-bromobenzoic acid (1.0 eq), 1H-pyrazole (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), copper(I) iodide (CuI, 0.1 eq), and L-proline (0.2 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

-

Add anhydrous dimethyl sulfoxide (DMSO) via syringe. The causality for using DMSO is its high boiling point and ability to dissolve the ionic intermediates. L-proline is a cost-effective and efficient ligand for this type of copper-catalyzed coupling.

-

-

Reaction Execution:

-

Heat the reaction mixture to 110-120 °C with vigorous stirring.

-

Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 2-4 hours. A typical mobile phase would be ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting material (2-amino-5-bromobenzoic acid) and the appearance of a new, more polar spot indicates product formation. The reaction is deemed complete when the starting material is fully consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and acidify to pH 3-4 with 1M HCl. This step protonates the carboxylate, causing the product to precipitate.

-

Collect the crude solid by vacuum filtration and wash with water to remove inorganic salts.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the pure product. The choice of recrystallization ensures the removal of soluble impurities and results in a crystalline, high-purity final compound.

-

-

Final Validation:

-

Dry the purified solid under vacuum.

-

Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 3 (NMR, IR) and by measuring its melting point.

-

Applications and Biological Relevance

The true value of 2-amino-5-(1H-pyrazol-1-yl)benzoic acid lies in its role as a versatile scaffold for building more complex molecules with potential therapeutic applications.[6]

-

Anti-inflammatory and Analgesic Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain pyrazole or anthranilic acid motifs. The title compound is a logical starting point for synthesizing novel NSAIDs.[3][6]

-

Antimicrobial Agents: Pyrazole derivatives have been extensively studied for their antibacterial and antifungal properties. The presence of the amino and carboxylic acid groups allows for further derivatization to optimize antimicrobial activity against various pathogens.[1][12]

-

Kinase Inhibitors: The 2-aminopyridine scaffold, which is structurally related, is a known "hinge-binding" motif in many kinase inhibitors used in oncology. The aminobenzoic acid core can be used to develop inhibitors targeting specific kinases involved in disease pathways.[4]

-

Material Science: The compound can serve as a ligand in coordination chemistry to create novel metal-organic frameworks (MOFs) or catalysts with unique electronic and structural properties.[6]

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from oxidizing agents.

-

Toxicity: While specific toxicity data is unavailable, related aminobenzoic acids and pyrazoles may cause skin and eye irritation. A full Safety Data Sheet (SDS) should be consulted before use.

References

-

SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. Available from: [Link]

-

The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. ResearchGate. Available from: [Link]

-

FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB. ResearchGate. Available from: [Link]

-

SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available from: [Link]

-

Alam, M. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 138. Available from: [Link]

-

The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. Available from: [Link]

-

Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. MDPI. Available from: [Link]

-

Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

-

Current status of pyrazole and its biological activities. PMC. Available from: [Link]

-

Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). MDPI. Available from: [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

-

Possible interactions between fused pyrazole derivative and magnesium ions - NMR experiments and theoretical calculations. Semantic Scholar. Available from: [Link]

-

2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid. PMC. Available from: [Link]

-

[BMIM][OH]-Mediated One-Pot Synthesis of 2-Amino-5-oxo-4-(1H-pyrazol-5-yl)-5H-chromeno[4,3-b]pyridine-3-carbonitriles as Potential Anticancer Agents. Crossref. Available from: [Link]

-

PRACTICAL LAB MANUAL. HR Patel Institute of Pharmaceutical Education and Research. Available from: [Link]

-

Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. PMC. Available from: [Link]

-

Synthesis and biological activity of 2-(4,5-dihydro-1H-pyrazol-1-yl)-1,3-benzothiazole derivatives. Journal of Kufa for Chemical Sciences. Available from: [Link]

-

Synthesis of the new carboxylic α-amino acid: 2-Benzamido-2-(1H -benzoimidazol- 1-ylmethoxy) acetic acid. ResearchGate. Available from: [Link]

-

2-Amino-5-chloropyridine–benzoic acid (1/1). PMC. Available from: [Link]

-

Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. connectjournals.com [connectjournals.com]

- 8. jocpr.com [jocpr.com]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. jocpr.com [jocpr.com]

Pyrazole-substituted anthranilic acid derivatives literature

An In-Depth Technical Guide to Pyrazole-Substituted Anthranilic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Executive Summary

The fusion of pyrazole and anthranilic acid scaffolds represents a highly fruitful strategy in modern medicinal chemistry. Both moieties are considered "privileged structures" due to their prevalence in a wide array of biologically active compounds.[1][2][3][4] Anthranilic acid derivatives are known for their anti-inflammatory properties, while the pyrazole nucleus is a cornerstone in drugs targeting inflammation, cancer, and microbial infections.[5][6][7][8] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, characterization, and diverse pharmacological applications of pyrazole-substituted anthranilic acid derivatives. We will explore the causal relationships behind synthetic choices, delve into the mechanisms of action, and present detailed experimental protocols to ensure scientific integrity and reproducibility.

Introduction: The Rationale for a Hybrid Scaffold

In the quest for novel therapeutics with enhanced efficacy and improved safety profiles, the strategy of molecular hybridization—combining two or more pharmacophoric units—has gained significant traction. Pyrazole-substituted anthranilic acid derivatives are a prime example of this approach.

-

The Pyrazole Moiety: This five-membered heterocycle is a versatile scaffold found in numerous clinically successful drugs.[2][6] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind effectively to a wide range of biological targets. Notable examples include the COX-2 inhibitor Celecoxib, the anti-obesity agent Rimonabant, and various kinase inhibitors used in oncology.[2][5][9]

-

The Anthranilic Acid Moiety: As a structural analogue of salicylic acid, anthranilic acid and its derivatives have long been recognized for their anti-inflammatory activity.[10][11][12] This scaffold serves as a key building block in many non-steroidal anti-inflammatory drugs (NSAIDs).[3] Furthermore, its structural features make it a privileged fragment for inhibiting protein kinases, a critical target class in cancer therapy.[3]

By covalently linking these two powerful pharmacophores, typically through a stable amide bond, chemists create a novel chemical entity with the potential for synergistic or multi-target biological activity. This guide will illuminate the pathways from synthesis to biological evaluation for this promising class of compounds.

Synthetic Strategies and Methodologies

The synthesis of pyrazole-substituted anthranilic acid derivatives is a multi-step process that relies on established and robust chemical reactions. The general approach involves the independent synthesis or procurement of the two core fragments, followed by a crucial coupling step.

Core Synthesis of the Pyrazole Ring

The most prevalent and versatile method for constructing the pyrazole ring is the Knorr pyrazole synthesis . This reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[13] The choice of substituents on both reactants directly dictates the substitution pattern on the final pyrazole ring, allowing for extensive structural diversification.

Another common approach involves the reaction of hydrazine with α,β-unsaturated ketones (chalcones), which cyclize to form pyrazoline intermediates that can be subsequently oxidized to pyrazoles.[9]

Illustrative Synthetic Workflow: Knorr Pyrazole Synthesis

Sources

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jchr.org [jchr.org]

- 8. benthamscience.com [benthamscience.com]

- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research.uees.edu.ec [research.uees.edu.ec]

- 12. ijddr.in [ijddr.in]

- 13. mdpi.com [mdpi.com]

Novel Pyrazole-Benzoic Acid Scaffolds: A Technical Guide for Targeted Drug Discovery

Executive Summary

The pyrazole ring is a privileged structure in medicinal chemistry, present in blockbuster drugs like celecoxib (COX-2 inhibitor) and crizotinib (ALK inhibitor).[1] However, the integration of a benzoic acid moiety into the pyrazole scaffold creates a distinct subclass of pharmacophores that offers unique advantages: enhanced aqueous solubility, specific electrostatic interactions with cationic protein residues (e.g., Arginine/Lysine gates in kinases), and a versatile handle for further derivatization (e.g., PROTAC linkers).

This technical guide dissects the Pyrazole-Benzoic Acid (PBA) scaffold, providing a blueprint for its application in kinase inhibition and metabolic regulation. We move beyond basic synthesis to explore the causality of design choices, supported by rigorous protocols and validated structure-activity relationships (SAR).

Medicinal Chemistry Rationale: The PBA Synergy

The "Privileged" Synergy

The PBA scaffold combines two critical elements:

-

The Pyrazole Core: A 5-membered heterocycle acting as a robust linker and hydrogen bond donor/acceptor.[1][2][3][4] It mimics the peptide bond geometry, allowing it to fit into ATP-binding pockets.

-

The Benzoic Acid Moiety:

-

Solubility: The carboxylic acid significantly lowers logP, addressing the poor solubility often plaguing multi-ring kinase inhibitors.

-

Binding Affinity: The carboxylate anion can form high-energy salt bridges with conserved Lysine or Arginine residues found in the catalytic domains of enzymes like VEGFR-2 and Aurora Kinases .

-

Structural Classes

We categorize PBAs based on the attachment point of the benzoic acid to the pyrazole ring.

-

Type A (N1-Linked): 4-(1H-pyrazol-1-yl)benzoic acid. Most common for kinase inhibitors where the acid extends into the solvent-exposed region.

-

Type B (C-Linked): 4-(1H-pyrazol-3-yl)benzoic acid or 4-(1H-pyrazol-4-yl)benzoic acid. Often used when a rigid linear geometry is required to span deep hydrophobic pockets.

Figure 1: Structural classification of Pyrazole-Benzoic Acid scaffolds and their primary therapeutic targets.

Synthetic Framework & Methodology

To ensure reproducibility and scalability, we utilize a convergent synthetic strategy. The most robust route for Type A scaffolds involves the cyclocondensation of 4-hydrazinobenzoic acid with 1,3-electrophiles.

Core Reaction Scheme

The reaction between 4-hydrazinobenzoic acid and a 1,3-diketone (or chalcone) is the industry standard. It is preferred over hydrazine alkylation due to its absolute regioselectivity.

Figure 2: Convergent synthesis of N1-substituted pyrazole-benzoic acid derivatives.

Validated Protocol: Synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic Acid

Objective: Synthesize a Type A scaffold for use as a fragment in kinase inhibitor design.

Reagents:

-

4-Hydrazinobenzoic acid (1.0 eq)

-

Acetylacetone (1.1 eq)

-

Ethanol (Solvent, 10 volumes)

-

Glacial Acetic Acid (Catalyst, 2-3 drops)

Step-by-Step Methodology:

-

Dissolution: In a 100 mL round-bottom flask, suspend 1.52 g (10 mmol) of 4-hydrazinobenzoic acid in 30 mL of ethanol. The suspension may be opaque.

-

Addition: Add 1.13 mL (11 mmol) of acetylacetone dropwise. Add 3 drops of glacial acetic acid.

-

Reflux: Heat the mixture to reflux (80°C) for 4 hours. Checkpoint: The solution should clear as the hydrazine reacts, followed by the formation of a new precipitate.

-

Monitoring: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The hydrazine spot (baseline) should disappear.

-

Isolation: Cool the reaction to room temperature and then to 0°C in an ice bath for 30 minutes.

-

Purification: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted diketone.

-

Validation: Dry at 60°C. Yield is typically >85%. Purity is confirmed by melting point (>200°C) and NMR (Singlet at ~6.0 ppm for pyrazole C4-H).

Why this works: The benzoic acid moiety makes the product less soluble in cold ethanol than the starting materials, driving purification via simple filtration (Self-Validating Protocol).

Therapeutic Applications & SAR

Kinase Inhibition (VEGFR-2 & Aurora)

Recent studies have highlighted PBA derivatives as potent inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). The benzoic acid group often mimics the binding mode of the urea moiety in Sorafenib but with improved solubility.

Mechanism of Action: The pyrazole ring occupies the ATP-binding cleft. The benzoic acid tail extends towards the solvent front, where the carboxylate forms a salt bridge with Lys1075 (in VEGFR-2) or similar cationic residues in the hinge region.

Figure 3: Binding mechanism of PBA inhibitors within the kinase ATP pocket.

Structure-Activity Relationship (SAR) Data

The following table summarizes the effect of substitutions on the pyrazole ring when the N1-position is fixed with 4-benzoic acid. Data is aggregated from recent studies on VEGFR-2 inhibition [1].

| Compound | R3 Substitution | R4 Substitution | R5 Substitution | VEGFR-2 IC50 (µM) | Interpretation |

| PBA-01 | Methyl | H | Methyl | 12.5 | Baseline potency. |

| PBA-02 | Phenyl | H | Phenyl | 1.22 | Bulky aromatics improve hydrophobic packing. |

| PBA-03 | 4-F-Phenyl | H | 4-F-Phenyl | 0.038 | Fluorine enhances metabolic stability and lipophilicity. |

| PBA-04 | Methyl | CHO (Formyl) | Methyl | 5.6 | Electron-withdrawing group at C4 reduces potency slightly vs aromatic. |

Key Insight: The presence of electron-withdrawing groups (like Fluorine) on the phenyl rings at positions 3 and 5 significantly enhances potency (PBA-03). The benzoic acid at N1 is non-negotiable for water solubility in this series.

Future Outlook: PROTACs and Covalent Inhibitors

The PBA scaffold is currently evolving into a linker hub for PROTACs (Proteolysis Targeting Chimeras).

-

Strategy: The carboxylic acid of the PBA scaffold serves as the perfect attachment point for a linker connecting to an E3 ligase ligand (e.g., Thalidomide).

-

Advantage: Unlike other scaffolds where linker attachment requires complex synthetic re-engineering, the PBA naturally provides a "handle" (COOH) that is solvent-exposed and ready for amide coupling.

References

-

Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors. Source: RSC Advances (2023). URL:[Link]

-

Recent Advances in Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis, Biological Activities. Source: International Journal of Pharmaceutical Sciences (2024). URL:[Link] (General Issue Link)

-

Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase. Source: RSC Medicinal Chemistry (2023). URL:[Link]

-

Pyrazole scaffold synthesis, functionalization, and applications in Alzheimer's disease and Parkinson's disease treatment. Source: Molecules (2021).[5] URL:[Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. profiles.wustl.edu [profiles.wustl.edu]

Risk Management & Handling Protocols: 2-Amino-5-(1H-pyrazol-1-yl)benzoic Acid

Executive Summary & Operational Philosophy

Compound Identity: 2-Amino-5-(1H-pyrazol-1-yl)benzoic acid Role: Advanced Pharmaceutical Intermediate (API precursor) Primary Application: Scaffold for kinase inhibitors (e.g., FGFR, VEGFR targets).[1]

The "Novelty" Hazard: As a specialized research intermediate, this compound lacks the extensive toxicological dossiers found for commodity chemicals. Standard Safety Data Sheets (SDS) often default to "Not Available" for critical endpoints. This guide utilizes Read-Across Toxicology —inferring hazards from structural analogs (Anthranilic acid and N-phenylpyrazoles)—to establish a "Safety by Design" handling protocol.[1]

Core Directive: Treat as a Potent Bioactive Agent . In the absence of specific LD50 data, the presence of the pyrazole pharmacophore linked to an aniline moiety suggests potential for kinase interaction and sensitization.

Chemical Identity & Physiochemical Data[2][3][4]

Precise Identification is the first step in safety.

| Parameter | Data / Prediction | Note |

| IUPAC Name | 2-Amino-5-(1H-pyrazol-1-yl)benzoic acid | |

| Molecular Formula | ||

| Molecular Weight | 203.20 g/mol | |

| Physical State | Solid (Crystalline Powder) | Likely off-white to pale yellow.[1][2] |

| Solubility | DMSO, DMF, dilute aqueous base | Poor solubility in water/neutral pH. |

| pKa (Predicted) | Acidic: ~3.8 (COOH), Basic: ~2.5 (Aniline) | Amphoteric nature affects extraction protocols. |

| LogP (Predicted) | ~1.5 - 2.0 | Moderate lipophilicity; skin absorption potential. |

Hazard Identification (GHS & Read-Across)

Rationale: This assessment synthesizes data from the parent scaffold (2-aminobenzoic acid) and the substituent (pyrazole).[1]

GHS Classification (Inferred)

-

Signal Word: WARNING

-

Serious Eye Damage/Irritation: Category 2A (H319)[1]

-

STOT - Single Exposure: Category 3 (Respiratory Irritation) (H335)[1]

-

Sensitization (Skin): Category 1 (H317) — High Alert: Anilines are known sensitizers.[1]

Toxicological Causality

-

The Aniline Moiety: The 2-amino group poses a risk of methemoglobinemia (oxidation of hemoglobin) if absorbed in high quantities, though the carboxylic acid group likely mitigates this compared to pure aniline. It is a definitive contact sensitizer.

-

The Pyrazole Ring: Often metabolically stable but can inhibit specific cytochrome P450 enzymes.

-

The Benzoic Acid Function: Generates acidic dust, irritating mucous membranes and the upper respiratory tract immediately upon inhalation.

Safe Handling & Containment Strategy

The Protocol: This system relies on Engineering Controls first, followed by PPE .[5]

A. Engineering Controls (The Primary Barrier)

-

Weighing: Must be performed in a Class II Biosafety Cabinet or a dedicated chemical fume hood with a face velocity >0.5 m/s. Static electricity can disperse this fine powder; use an ionizing bar if available.

-

Reaction Vessels: Closed systems preferred. If adding solids to a hot reactor, use a powder addition funnel to prevent updraft/dust clouds.

B. Personal Protective Equipment (PPE)

-

Respiratory: N95/P2 minimum for solid handling. If handling >10g or generating dust, upgrade to a half-mask respirator with P100/HEPA cartridges.[1]

-

Hands: Double Nitrile Gloves (0.11 mm minimum).

-

Logic: Anilines permeate latex rapidly. The outer glove is sacrificial; change immediately upon contamination.

-

-

Eyes: Chemical splash goggles. Safety glasses are insufficient for fine powders that can drift around side shields.

C. Workflow Visualization

The following diagram illustrates the "Cradle-to-Grave" flow for handling this compound in a research setting.

Figure 1: Operational workflow emphasizing containment at the weighing stage, the highest risk point for dust exposure.[1]

Emergency Response Protocols

Scenario A: Inhalation (Dust Cloud)[1]

-

Evacuate: Move to fresh air immediately.

-

Position: Sit upright to facilitate breathing (Fowler's position).

-

Medical: If wheezing occurs (asthmatic reaction to benzoic acid), administer oxygen if trained. Seek medical attention.

Scenario B: Ocular Exposure

-

Irrigate: Flush with water for 15 full minutes .

-

pH Check: If possible, check tear pH after flushing. Benzoic acids can cause persistent acidity in the conjunctival sac.

-

Consult: Ophthalmologist review is mandatory due to the risk of corneal opacity.

Scenario C: Chemical Spill (Solid)

Do not dry sweep. Dry sweeping generates aerosols.

-

Wet Method: Cover spill with wet paper towels (water or PEG-400) to dampen powder.

-

Scoop: Scoop up damp material into a wide-mouth waste jar.

-

Neutralize: Wipe surface with a mild alkaline solution (1% Sodium Bicarbonate) to neutralize the carboxylic acid residue.

Figure 2: Decision logic for solid spill cleanup to prevent aerosolization.

Synthesis & Stability Context

Reactivity Profile:

-

Incompatibility: Strong oxidizing agents (risk of N-oxide formation or ring cleavage).

-

Stability: Generally stable at room temperature.[6]

-

Synthesis Note: This compound is often synthesized via Ullmann-type coupling of 2-halo-benzoic acids with pyrazole, or by hydrolysis of the corresponding ester.[1]

-

Impurity Alert: If synthesized via Cu-catalysis, residual Copper may be present.[1] If via ester hydrolysis, residual LiOH or NaOH may alter pH.

-

Waste Management

Classification: Hazardous Chemical Waste (Solid). Disposal Code: P-List or U-List analog (treat as toxic organic).

-

Solids: Double-bag in polyethylene. Label as "Toxic Solid - Aminobenzoic Acid Derivative."

-

Liquids (Mother Liquor): Segregate into "Aqueous Basic" or "Non-Halogenated Organic" streams depending on the solvent.

-

Destruction: High-temperature incineration is the only approved method to destroy the pyrazole ring and prevent environmental accumulation.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11892 (Anthranilic Acid - Analog Read-Across). Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Registration Dossier for 1-Phenylpyrazole (Analog Read-Across). Retrieved from [Link][1]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[7] Retrieved from [Link][1]

(Note: Specific toxicological data for 2-amino-5-(1H-pyrazol-1-yl)benzoic acid is proprietary/research-grade.[1] The hazards above are determined via structure-activity relationship analysis of the constituent functional groups.)

Sources

Ullmann coupling protocol for 5-(pyrazol-1-yl)anthranilic acid synthesis

Application Note: High-Efficiency Ullmann-Type C-N Coupling for the Synthesis of 5-(Pyrazol-1-yl)anthranilic Acid

Part 1: Strategic Overview & Scientific Rationale

The synthesis of 5-(pyrazol-1-yl)anthranilic acid represents a critical transformation in the development of ryanodine receptor modulators and anthranilic diamide insecticides. The core challenge lies in the chemoselectivity required to couple a pyrazole nucleophile specifically to the 5-position of the aryl ring while preserving the sensitive ortho-amino and carboxylic acid functionalities.

The "Protection-Free" Advantage (Ma Coupling) Traditional routes often utilize 5-bromo-2-nitrobenzoic acid followed by reduction, or require esterification/protection of the anthranilic acid to prevent catalyst poisoning by the free carboxylate or competitive N-arylation of the aniline amine.

However, this protocol utilizes the Ma Coupling conditions (Copper(I)/Amino Acid ligand system). This approach leverages the "ortho-effect" where the carboxylate group, rather than acting as a poison, actually assists the copper center when paired with an amino acid ligand (like L-Proline or N,N-dimethylglycine). This allows for the direct coupling of pyrazole to 5-bromoanthranilic acid without protecting groups, significantly reducing step count and waste.

Reaction Scheme

Figure 1: Direct Ullmann coupling strategy avoiding protection/deprotection steps.

Part 2: Critical Parameters & Mechanistic Insights

To ensure reproducibility, researchers must understand the causality behind the reagent choices:

| Parameter | Reagent Selection | Scientific Justification (Causality) |

| Ligand | L-Proline | Crucial: Acts as a bidentate ligand that stabilizes the Cu(I) species. In the presence of the substrate's carboxylate, it forms a water-soluble, active catalytic species that prevents Cu precipitation and accelerates the oxidative addition of the aryl bromide. |

| Catalyst | CuI (Copper Iodide) | Preferred over CuBr or Cu2O due to higher stability and solubility in the presence of amino acid ligands. |

| Base | K₂CO₃ | Essential for deprotonating the pyrazole (pKa ~14) and the carboxylic acid. Cs₂CO₃ can be used for faster rates but is less cost-effective. |

| Solvent | DMSO | High dielectric constant promotes the solubility of the ionic intermediates. DMF is a viable alternative, but DMSO often shows superior rates for amino-acid promoted couplings. |

| Atmosphere | Argon/Nitrogen | Strict Requirement: Oxygen causes oxidation of Cu(I) to Cu(II), which is inactive for this catalytic cycle and leads to homocoupling of the pyrazole. |

Part 3: Detailed Experimental Protocol

Safety Note: Copper residues are toxic. DMSO penetrates skin. Handle all reagents in a fume hood.

Materials Preparation

-

Substrate: 5-Bromoanthranilic acid (1.0 equiv, 10 mmol, 2.16 g)

-

Nucleophile: 1H-Pyrazole (1.5 equiv, 15 mmol, 1.02 g)

-

Catalyst: CuI (0.1 equiv, 1 mmol, 190 mg)

-

Ligand: L-Proline (0.2 equiv, 2 mmol, 230 mg)

-

Base: K₂CO₃ (2.5 equiv, 25 mmol, 3.45 g)

-

Solvent: Anhydrous DMSO (20 mL)

Step-by-Step Workflow

-

Inert Setup: Flame-dry a 100 mL Schlenk tube or 3-neck round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of Argon.

-

Solids Addition: Charge the flask with 5-bromoanthranilic acid, pyrazole, K₂CO₃, CuI, and L-Proline.

-

Tip: Adding the ligand (L-Proline) with the solids ensures immediate complexation with Copper upon solvent addition.

-

-

Degassing: Evacuate the flask and backfill with Argon (repeat 3 times). This is the most common failure point; ensure O₂ is removed.

-

Solvation: Add anhydrous DMSO via syringe through a septum.

-

Reaction: Heat the mixture to 90°C in an oil bath. Stir vigorously (800-1000 rpm).

-

Monitoring: Monitor by HPLC or TLC (mobile phase: DCM/MeOH 9:1 with 1% acetic acid). The reaction typically reaches completion in 12–18 hours.

-

-

Workup (The "Self-Validating" Purification):

-

Cool the mixture to room temperature.

-

Dilute with water (50 mL). The solution should be basic (pH > 10) due to carbonate; the product is soluble as the carboxylate salt.

-

Filtration: Filter through a Celite pad to remove insoluble copper salts and excess base. Wash the pad with water.

-

Extraction (Impurity Removal): Extract the aqueous filtrate with Ethyl Acetate (2 x 30 mL).

-

Why? This removes unreacted pyrazole and any non-acidic organic byproducts. The product remains in the aqueous phase.

-

-

Precipitation: Acidify the aqueous layer carefully with 1M HCl to pH 3-4.

-

Isolation: The product, 5-(pyrazol-1-yl)anthranilic acid, will precipitate as an off-white to beige solid. Filter, wash with cold water, and dry under vacuum.

-

Workflow Diagram

Figure 2: Operational workflow emphasizing the acid-base purification strategy.

Part 4: Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst oxidation (Blue/Green color) | Ensure stricter Argon purging. Increase ligand loading to 30 mol%. |

| Blue/Green Reaction Mixture | Cu(II) formation | The reaction must remain yellow/brown/reddish. If blue, oxygen ingress occurred. Restart with fresh catalyst. |

| Sticky Precipitate | Product occlusion | During acidification, add HCl slowly with rapid stirring. If sticky, sonicate the slurry for 10 mins. |

| Impurity: Homocoupling | Bis-pyrazole formation | Reduce Pyrazole equivalents to 1.1. Ensure temperature does not exceed 100°C. |

References

-

Ma, D., et al. (2004).[1] L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles.[1][2] Synlett. Link

-

Deng, W., et al. (2005). Amino Acid-Mediated Goldberg Reactions of Aryl Bromides and Heteroaryl Bromides. Journal of the American Chemical Society. Link

-

Evano, G., et al. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews. Link

-

Tiwari, D., et al. (2011).[3] Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development & Research. Link

Sources

Application Notes & Protocols for 2-amino-5-(1H-pyrazol-1-yl)benzoic acid: A Privileged Scaffold for Kinase Inhibitor Development

Introduction: The Strategic Value of the Pyrazole Scaffold in Kinase Inhibition

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. The development of small-molecule kinase inhibitors has revolutionized oncology, and within this field, certain chemical structures have emerged as "privileged scaffolds" due to their consistent ability to bind to the highly conserved ATP-binding site of kinases.

The pyrazole ring is one such privileged scaffold, extensively utilized in medicinal chemistry for its synthetic accessibility, drug-like properties, and versatile bioisosteric functions.[1] Its unique five-membered ring structure, containing two adjacent nitrogen atoms, serves as an excellent framework for creating hydrogen bonds and π-π stacking interactions crucial for anchoring within the kinase active site.[2] When combined with an aminobenzoic acid moiety, as in 2-amino-5-(1H-pyrazol-1-yl)benzoic acid , the resulting intermediate provides a powerful platform for generating libraries of potent and selective kinase inhibitors. This document provides a detailed guide for researchers on the synthesis and application of this key intermediate in drug discovery workflows.

PART 1: Synthesis of the Core Intermediate: 2-amino-5-(1H-pyrazol-1-yl)benzoic acid

A robust and scalable synthesis of the title compound is paramount for its use in drug discovery campaigns. While multiple routes can be envisioned, a highly effective method involves a palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation.[3] This proposed protocol leverages commercially available starting materials to achieve the target intermediate.

Proposed Synthetic Pathway

The synthesis begins with 2-amino-5-bromobenzoic acid, which is first protected to prevent side reactions, then coupled with pyrazole, followed by deprotection.

Sources

Application Note: Cyclization Strategies for 2-Amino-5-(1H-pyrazol-1-yl)benzoic Acid

Executive Summary

The cyclization of 2-amino-5-(1H-pyrazol-1-yl)benzoic acid is a critical transformation in the synthesis of 6-(1H-pyrazol-1-yl)quinazolin-4(3H)-one derivatives.[1][2][3] These scaffolds are privileged structures in medicinal chemistry, frequently serving as core pharmacophores for kinase inhibitors (e.g., JAK, EGFR) and metabolic regulators.

This guide moves beyond generic textbook methods, addressing the specific electronic and solubility challenges posed by the 5-(pyrazol-1-yl) substituent. The pyrazole ring, being a nitrogen-rich heteroaromatic, introduces unique polarity and potential coordination sites that can interfere with standard Lewis acid-catalyzed pathways.[1][3] This note prioritizes three distinct cyclization routes based on the desired C-2 substitution and process scalability.

Mechanistic Insight & Reagent Selection

The transformation involves the condensation of the amino group (nucleophile) and the carboxylic acid (electrophile precursor) with a "C1" source (carbon donor) to form the pyrimidine ring of the quinazolinone.

Electronic Considerations

The pyrazol-1-yl group at the 5-position (para to the amine) is inductively electron-withdrawing but can donate electron density via resonance.[1][2][3] In practice, it slightly deactivates the aniline nitrogen, requiring higher temperatures or more electrophilic reagents compared to unsubstituted anthranilic acid.

Reagent Decision Matrix

| Reagent | Target Product | Reaction Type | Key Advantage |

| Formamide | Quinazolin-4(3H)-one (C2-H) | Niementowski Condensation | Robustness. Solvent-free, high-temperature method that drives difficult substrates to completion.[2][3] |

| Formamidine Acetate | Quinazolin-4(3H)-one (C2-H) | Condensation | Purity. Milder conditions (refluxing ethanol/methoxyethanol); easier workup than formamide.[1][2] |

| Urea | Quinazoline-2,4-dione (C2-OH) | Fusion/Condensation | Functionality. Accesses the dione scaffold; useful for subsequent chlorination (POCl₃) at C2.[1] |

| Triethyl Orthoformate | Quinazolin-4(3H)-one (C2-H) | Acid-Catalyzed Cyclization | Mildness. Suitable for sensitive substrates; often requires NH₄OAc as nitrogen source.[1][2] |

Reaction Pathways (Visualized)

The following diagram illustrates the divergent pathways for cyclizing the 2-amino-5-(1H-pyrazol-1-yl)benzoic acid scaffold.

Figure 1: Divergent synthetic pathways for the cyclization of the 5-pyrazolyl-anthranilic acid core.[1][2]

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (Formamide)

Best for: Scale-up, unreactive substrates, and generating the C2-unsubstituted quinazolinone core.[1]

-

Reagents:

-

Procedure:

-

Setup: Charge a round-bottom flask with the benzoic acid derivative and formamide.

-

Reaction: Heat the mixture to 140–150 °C for 4–6 hours.

-

Note: The reaction typically proceeds via the formation of the intermediate ammonium salt, followed by condensation. Water is evolved; an open vessel or a Dean-Stark trap (if a co-solvent is used) facilitates forward equilibrium.[2]

-

-

Monitoring: Monitor by LC-MS. The starting material (Acid) will disappear, and the product (M-18 relative to formylated intermediate) will appear.

-

Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

-

Isolation: Dilute with water (2x volume) and stir for 30 minutes. Filter the solid.[4][5]

-

Purification: Wash the cake with water and cold ethanol. Recrystallize from DMF/Ethanol if necessary.[3]

-

Protocol B: The "Precision" Method (Formamidine Acetate)

Best for: High purity requirements, avoiding thermal decomposition of the pyrazole ring.

-

Reagents:

-

Procedure:

-

Setup: Dissolve the starting material in 2-methoxyethanol (concentration ~0.2 M).

-

Addition: Add Formamidine Acetate.

-

Reaction: Reflux (approx. 125 °C for 2-methoxyethanol) for 6–12 hours.

-

Mechanism: Formamidine acetate acts as a highly reactive electrophile, forming the quinazolinone under milder conditions than formamide.

-

Workup: Concentrate the solvent under reduced pressure. Treat the residue with dilute NaHCO₃ solution to neutralize acetic acid byproducts.

-

Isolation: Filter the resulting solid, wash with water, and dry under vacuum.

-

Protocol C: Synthesis of the Dione (Urea Fusion)

Best for: Accessing the 2,4-dione for subsequent chlorination (to make 2,4-dichloro derivatives).[1]

-

Reagents:

-

Starting Material (1.0 equiv)

-

Urea (5.0 equiv)[1]

-

-

Procedure:

-

Fusion: Mix the solid acid and urea intimately in a mortar. Transfer to a flask.

-

Heating: Heat the melt to 160–180 °C for 2–4 hours. The mixture will liquefy and then resolidify as the higher melting point product forms.

-

Workup: Cool to ~100 °C and add water carefully to dissolve excess urea.

-

Isolation: Filter the insoluble quinazoline-2,4-dione.

-

Purification: Reprecipitate from basic solution (dissolve in NaOH, filter, acidify with HCl) to remove unreacted urea and starting material.

-

Critical Optimization & Troubleshooting

Solubility Issues

The 5-(pyrazol-1-yl) group significantly reduces solubility in non-polar solvents.[1][2]

-

Solution: If using Protocol B (Ethanol), switch to 2-Methoxyethanol or DMF to ensure homogeneity.[1]

-

Impact: Poor solubility can lead to incomplete conversion or encapsulation of unreacted starting material inside the product precipitate.[3]

Pyrazole Stability

While 1H-pyrazoles are generally stable, the N1-C(phenyl) bond can be sensitive to extremely harsh acidic conditions.[1]

-

Avoid: Prolonged reflux in concentrated sulfuric acid.[3]

-

Preferred: The Formamide method (Protocol A) is essentially neutral/weakly basic and preserves the pyrazole integrity.

Water Removal

Cyclization releases water.[3] In Protocol A (Formamide), the high temperature drives water off. In lower temperature methods, adding molecular sieves or using a Dean-Stark apparatus can improve yield by 10-15%.[1][2][3]

References

- Niementowski, S. (1895). "Syntheses of Quinazoline Derivatives." Journal für Praktische Chemie, 51, 564.

-

Connolly, D. J., et al. (2005). "Synthesis of quinazolinones and quinazolines." Tetrahedron, 61(43), 10153-10202.[1] Link[1]

-

Li, F., et al. (2016).[6] "Acceptorless Dehydrogenative Coupling of o-Aminobenzamides with Methanol." Organic Letters, 18(11), 2580-2583.[1] Link[1]

-

Alexandre, F.-R., et al. (2003). "Efficient Synthesis of Quinazolin-4-ones." Tetrahedron Letters, 44(24), 4455-4458.[1] (Describes the Formamidine Acetate method).

- Zhang, J., et al. (2018). "Pd-catalyzed synthesis of quinazolinones from anthranilic acids." Journal of Organic Chemistry, 83, 14866.

Sources

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Benzoic acid, 2-amino- [webbook.nist.gov]

- 4. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. heteroletters.org [heteroletters.org]

- 6. Quinazolinone synthesis [organic-chemistry.org]

Improving yield of copper-catalyzed coupling for pyrazole-benzoic acid

Topic: Optimization and Troubleshooting of Copper-Catalyzed C-N Coupling between Pyrazoles and Halobenzoic Acids. Ticket ID: #CU-PYR-BENZ-001 Support Tier: Level 3 (Senior Application Scientist)

Diagnostic Matrix: Rapid Troubleshooting

Identify your specific failure mode below to find the immediate corrective action.

| Symptom | Probable Cause | Corrective Action |

| Reaction turns black/plates out | Disproportionation of Cu(I) | Ligand Failure. Increase ligand loading (to 20-30 mol%). Ensure strict inert atmosphere (Ar/N2). Switch to DMEDA or L-Proline . |

| Low Conversion (<30%) | Catalyst Poisoning by Carboxylate. | Protect the Acid. The free benzoic acid is sequestering Cu. Esterify first (Methyl/Ethyl ester) or use Method B (High-load Amino Acid Ligand). |

| Reaction Stalls at 50-60% | Product Inhibition / Base Depletion. | Reload Catalyst. Add fresh CuI (5 mol%) and Ligand (10 mol%) after 12h. Ensure base ( |

| Regioselectivity Issues | Steric/Electronic competition at N1/N2. | Switch Solvent/Ligand. DMSO favors thermodynamic product. Bulky ligands (e.g., TMHD ) can enforce steric selectivity. |

| Blue/Green Solution | Oxidation to Cu(II) (Inactive). | Oxygen Leak. Check septa/manifold. Add a reducing agent (e.g., 10 mol% Sodium Ascorbate) to regenerate Cu(I) in situ. |

Technical Deep Dive: The "Free Acid" Paradox

The coupling of pyrazoles with halobenzoic acids presents a unique challenge compared to standard Ullmann couplings: the Carboxylate Interference Effect .

The Mechanism of Failure

In a standard catalytic cycle, the ligand (L) stabilizes the Cu(I) species, facilitating oxidative addition into the aryl halide. However, the benzoate substrate, once deprotonated by the base (

-

Sequestration: The carboxylate binds Cu(I) tighter than many monodentate ligands but lacks the electronic properties to promote the oxidative addition/reductive elimination cycle efficiently.

-

Solubility: The zwitterionic intermediate formed (metal-carboxylate-pyrazole complex) often precipitates in non-polar solvents, halting the reaction.

The Solution: Ligand Acceleration (The "Ma" vs. "Buchwald" Approach)

To overcome this, you must use a ligand that binds Cu(I) stronger than the benzoate or facilitates a pathway where the carboxylate assists.

-

The "Ma" Approach (Amino Acids): Uses amino acids (L-Proline, N,N-Dimethylglycine) which mimic the carboxylate binding mode but accelerate the reductive elimination step.

-

The "Buchwald" Approach (Diamines): Uses bidentate diamines (DMEDA, DACH) which occupy both coordination sites, preventing carboxylate interference.

Optimized Protocols

Method A: The "Direct" Route (Ma Conditions)

Best for when you cannot esterify the acid. Uses amino acid ligands to out-compete the substrate.

-

Substrates: Halobenzoic acid (1.0 equiv), Pyrazole (1.2 equiv).

-

Catalyst: CuI (10 mol%).[1]

-

Ligand: 4-Hydroxy-L-proline or N,N-Dimethylglycine (20 mol%).

-

Base:

(2.5 equiv) - Must be anhydrous and finely ground. -

Solvent: DMSO (0.5 M concentration).

-

Temp: 90–110 °C.

Step-by-Step:

-

Charge an oven-dried Schlenk tube with CuI, Ligand, Base, and Halobenzoic acid.

-

Evacuate and backfill with Argon (3x).[2]

-

Add Pyrazole and DMSO via syringe under Argon flow.

-

Seal and heat to 110 °C for 24h.

-

Critical Workup: Acidify to pH 3-4 with dilute HCl to precipitate the product (or extract the free acid form).

Method B: The "Robust" Route (Ester Protection)

Highest success rate. Eliminates catalyst poisoning.

-

Substrates: Methyl/Ethyl Iodobenzoate (1.0 equiv), Pyrazole (1.1 equiv).

-

Catalyst: CuI (5 mol%).

-

Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMEDA) (10-20 mol%).

-

Base:

or -

Solvent: Toluene or Dioxane (0.5 M).

-

Temp: 110 °C.

Why this works: Esterification removes the anionic carboxylate, allowing the DMEDA ligand to control the Cu center exclusively, resulting in faster kinetics and higher yields.

Visualizing the Chemistry

Mechanistic Conflict: Ligand vs. Substrate

The diagram below illustrates the competition between the desired Catalytic Cycle and the "Dead End" caused by benzoate coordination.

Caption: The "Dead End" represents the thermodynamic sink where the benzoate substrate displaces the catalytic ligand, halting the cycle.

Troubleshooting Logic Tree

Follow this flow to diagnose low yields.

Caption: Decision tree for diagnosing reaction failure based on visual cues and substrate constraints.

Frequently Asked Questions (FAQs)

Q: Can I use Cu powder instead of CuI? A: Yes, but it requires activation. Copper powder (Cu(0)) works via in situ oxidation to Cu(I). However, for difficult substrates like benzoic acids, CuI or CuBr (purified) is preferred because it provides a defined starting oxidation state. If using Cu powder, add a drop of iodine to initiate the cycle.

Q: Why is DMSO preferred over DMF for the "Direct" method? A: Solubility of the intermediate. The potassium salt of the benzoic acid-pyrazole-copper complex is highly polar. DMSO dissolves this zwitterionic species better than DMF or Toluene, preventing the catalyst from precipitating out of the active cycle [1].

Q: My pyrazole has substituents. How do I control Regioselectivity? A: Sterics rule here.

-

N1 vs N2: If your pyrazole is 3-substituted, the reaction will favor the less sterically hindered Nitrogen (N1).

-

Ligand Influence: Using a bulky ligand like TMHD (2,2,6,6-tetramethyl-3,5-heptanedione) can exaggerate this steric preference, improving the ratio of the desired isomer [2].

Q: I see "Protodehalogenation" (Ar-I

-

Fix: Lower temp to 90°C.

-

Fix: Ensure

is flame-dried. -

Fix: Switch to a milder base like

.

References

-

Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Ma, D., & Cai, Q.[3][4] (2008).[3] Accounts of Chemical Research. [Link] (The definitive guide on using amino acids to overcome difficult Ullmann substrates).

-

Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L.[5][6] (2004).[6] The Journal of Organic Chemistry. [Link] (Establishes the diamine ligand protocols for N-arylation).

-

Mild and Efficient Copper-Catalyzed N-Arylation of Pyrazoles with Aryl Boronic Acids. Use of Chan-Lam coupling as an alternative if Ullmann fails completely. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

Technical Support Center: Purification of 2-amino-5-(1H-pyrazol-1-yl)benzoic acid

Topic: Advanced Purification & Impurity Control for Apixaban Intermediate Document ID: TS-APIX-INT-005 Audience: Process Chemists, Analytical Scientists, Drug Development Leads

Executive Summary & Molecule Profile

2-amino-5-(1H-pyrazol-1-yl)benzoic acid is a critical intermediate in the synthesis of the anticoagulant Apixaban (Eliquis) . Its purity is paramount because impurities carried forward into the final cyclization steps (formation of the pyrazolo[3,4-c]pyridin-7-one core) are difficult to purge later.

The molecule possesses a zwitterionic nature (aniline base + benzoic acid), which dictates its solubility profile and purification strategy.

| Property | Specification / Characteristic |

| Role | Key Apixaban Intermediate (Precursor to the lactam core) |

| Common Impurities | [1] • Ethyl ester precursor (Incomplete hydrolysis)• Decarboxylated byproduct (4-(pyrazol-1-yl)aniline)• Copper/Palladium residues (Catalyst carryover)• Oxidized aniline oligomers (Color bodies) |

| Solubility Profile | • High: Dilute aqueous Base (pH > 10), Dilute Acid (pH < 2)• Moderate: DMSO, DMF, Hot Ethanol• Low: Water (pH 4–6), Dichloromethane, Hexanes |

| Critical pKa | ~2.5 (Carboxyl), ~4.8 (Aniline). Isoelectric Point (pI) ≈ 3.8–4.2 |

Primary Purification Workflow (Acid-Base Swing)

This method leverages the amphoteric nature of the molecule to reject non-acidic organic impurities and inorganic salts.

The Logic (Why this works)

-

Basic Dissolution (pH > 12): Converts the acid to the benzoate salt (highly water-soluble). Non-acidic organic impurities (e.g., decarboxylated byproducts, unreacted neutral coupling partners) remain insoluble or extractable.

-

Adsorption: Activated carbon removes oxidized aniline species (color) and trace heavy metals.

-

Controlled Precipitation (pH 4.0): Acidifying to the isoelectric point maximizes yield while leaving inorganic salts (NaCl) and highly soluble amine impurities in the mother liquor.

Step-by-Step Protocol

Reagents: 2N NaOH, 2N HCl, Ethyl Acetate (EtOAc), Activated Carbon (Type CP or similar), Celite.

-

Dissolution: Suspend the crude solid in Water (10 volumes) . Slowly add 2N NaOH until pH reaches 12–13 . Stir until fully dissolved.

-

Checkpoint: If solids remain, these are likely non-acidic impurities.

-

-

Organic Wash (Critical for Purity): Extract the aqueous alkaline solution with EtOAc (2 x 3 volumes) .

-

Action: Discard the organic (EtOAc) layer. This removes the decarboxylated impurity (4-(1H-pyrazol-1-yl)aniline) and unreacted neutral precursors.

-

-

Scavenging: Add Activated Carbon (5 wt%) to the aqueous layer. Stir at 50°C for 30 minutes .

-

Filtration: Filter hot through a Celite pad to remove carbon. Wash the pad with a small amount of dilute NaOH.

-

Precipitation: Cool the filtrate to 20°C. Slowly add 2N HCl dropwise.

-

Observation: Solids will begin to crash out around pH 6. Continue adding HCl until pH 4.0–4.5 is reached. Do not overshoot to pH 1 , or the hydrochloride salt may form and redissolve/trap impurities.

-

-

Isolation: Stir the slurry for 1 hour to ripen crystals. Filter. Wash with Water (3x) to remove inorganic salts (NaCl). Dry at 50°C under vacuum.

Visualization: Impurity Fate Mapping

The following diagram illustrates where specific impurities are rejected during the Acid-Base workflow.

Caption: Fate mapping of impurities during the Acid-Base/Organic Wash purification cycle.

Troubleshooting Guide & FAQs

Issue 1: "My product is colored (Pink/Brown) instead of off-white."

-

Cause: Oxidation of the amino group. Aniline derivatives are prone to air oxidation, forming quinoid-like color bodies.

-

Solution:

-

Ensure Activated Carbon treatment is performed at 50°C (not room temp) for adequate adsorption.

-

Add a reducing agent: Include 0.5% Sodium Bisulfite or EDTA during the aqueous dissolution step to sequester metals that catalyze oxidation.

-

Recrystallization: If the acid-base method fails to remove color, recrystallize from Ethanol/Water (1:1) . Dissolve in hot ethanol, then add water until turbid.

-

Issue 2: "High levels of Ethyl Ester impurity (Starting Material) remain."

-

Analysis: The ethyl ester (Ethyl 2-amino-5-(1H-pyrazol-1-yl)benzoate) is the direct precursor. It is insoluble in basic water but soluble in organics.

-

Fix: The Organic Wash (Step 2 above) is the control point.

-

Protocol Adjustment: Increase the volume of the EtOAc wash or switch to Dichloromethane (DCM) for better partitioning of the ester. Ensure the aqueous phase pH is strictly >12 to keep the target product fully ionized and in the water phase.

-

Issue 3: "Yield is significantly lower than expected (<70%)."

-

Cause A (pH Overshoot): If you acidify to pH 1–2, the amine group protonates (

), forming the hydrochloride salt, which is soluble in water. You lose product to the mother liquor.-

Fix: Target pH 4.0–4.5 strictly.

-

-

Cause B (Incomplete Hydrolysis): If the starting material was the ester, ensure the hydrolysis reaction was complete before starting purification. Check by HPLC.

Issue 4: "Copper content is failing specification (>20 ppm)."

-

Context: Copper is used in the Ullmann coupling to attach the pyrazole ring.

-

Solution: Simple carbon often fails for chelated copper.

-

Protocol: Use a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol ) or wash the initial organic crude solution with 5% aqueous L-Cysteine or Ammonium Hydroxide before the acid-base step.

-

Advanced Impurity Profiling (HPLC)

When troubleshooting purity, use this reference table to identify peaks.

| Relative Retention Time (RRT)* | Likely Identity | Origin | Removal Strategy |

| 0.85 | Decarboxylated (4-(pyrazol-1-yl)aniline) | Thermal degradation | Acidic wash or Organic extraction at pH 12 |

| 1.00 | Target Acid | Main Product | N/A |

| 1.20 | Ethyl Ester Precursor | Incomplete Reaction | Saponification or Organic extraction at pH 12 |

| 1.35 | Regioisomer (3-isomer) | Non-selective coupling | Recrystallization (EtOH/Water) |

*Note: RRTs are approximate and depend on column (C18) and gradient (Water/Acetonitrile + 0.1% H3PO4).

References

-

Bristol-Myers Squibb Company. (2003).[2] Nitrogen containing heterobicycles as factor Xa inhibitors. WO Patent 2003/026652.

- Relevance: Describes the foundational synthesis and purification of pyrazole-benzoic acid intermedi

-

Pinto, D. J. P., et al. (2007). Discovery of an Oral Factor Xa Inhibitor (Apixaban).[3] Journal of Medicinal Chemistry, 50(22), 5339–5356.

- Relevance: Establishes the chemical structure and impurity challenges in the medicinal chemistry route.

-

Organic Process Research & Development. (2018). Scalable Synthesis of Apixaban.[1]

- Relevance: General process chemistry principles for amino-benzoic acid purification (isoelectric precipit

-

BenchChem. (2025).[4][5] Apixaban Impurities: An In-depth Technical Guide.

- Relevance: Identification of hydrolytic degradation pathways and specific impurity structures.

Sources

- 1. Novel Process For The Preparation Of Apixaban And Intermediates [quickcompany.in]

- 2. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]

- 3. Synthetic method for Apixaban drug intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Solubility Optimization for 2-amino-5-(1H-pyrazol-1-yl)benzoic acid

Executive Summary & Molecule Profile

User Issue: "My sample of 2-amino-5-(1H-pyrazol-1-yl)benzoic acid will not dissolve in standard organic solvents (DCM, Toluene, cold Methanol) for my next reaction step."

Root Cause Analysis: This molecule exhibits a classic "Brick Dust" profile due to two synergistic structural factors:

-

Zwitterionic Locking: As an anthranilic acid derivative, it possesses both a basic amine/pyrazole and an acidic carboxyl group. In its neutral state, it exists as a zwitterion with high crystal lattice energy.

-

Intramolecular Hydrogen Bonding: A strong hydrogen bond often forms between the amine (

) and the carbonyl oxygen of the carboxylic acid. This "locks" the molecule into a planar conformation, facilitating tight

The Solvent Matrix: What Works & Why

Do not waste time with non-polar solvents. Use this matrix to select the correct solvent system based on your experimental goal.

| Solvent Class | Specific Solvent | Solubility Rating | Technical Note |

| Polar Aprotic | DMSO, DMF, NMP | High (+++++) | Primary Choice. Disrupts intermolecular H-bonds. Ideal for reactions or stock solutions. |

| Alcohols | Methanol, Ethanol | Moderate (+++) | Thermal Dependent. Poor solubility at RT; good solubility at reflux. Ideal for recrystallization . |

| Chlorinated | DCM, Chloroform | Very Poor (+) | Avoid. Cannot overcome the lattice energy of the zwitterion. |

| Ethers | THF, 1,4-Dioxane | Low/Moderate (++) | Usable only if heated or if the molecule is protected (e.g., esterified). |

| Water | Water (Neutral) | Insoluble (-) | The molecule is at its isoelectric point (pI) and precipitates. |

| Aqueous Buffer | pH < 2 or pH > 8 | High (++++) | Soluble as a cationic salt (acidic pH) or anionic carboxylate (basic pH). |

Troubleshooting Guides (FAQ Format)

Q1: I need to run an NMR, but it precipitates in CDCl3. What should I use?

Diagnosis: Chloroform cannot break the zwitterionic lattice. Solution: Switch to DMSO-d6 .

-

Why: DMSO is a strong hydrogen bond acceptor. It disrupts the internal H-bond between the amine and carboxyl group, solvating the molecule effectively.

-

Alternative: If DMSO is unavailable, use MeOD (Methanol-d4) with a drop of DCl or NaOD to shift the pH away from the isoelectric point.

Q2: I am trying to acylate the amine, but the starting material won't dissolve in DCM.

Diagnosis: You are fighting the lattice energy. Protocol:

-

Co-solvent Approach: Dissolve the starting material in a minimum volume of DMF (Dimethylformamide).

-

Dilution: Slowly add your DCM to the DMF solution. The compound should remain in solution as long as the DMF ratio is >10-15%.

-

Base Catalysis: Add your organic base (TEA or DIPEA) before adding the electrophile. The base deprotonates the carboxylic acid, creating a more soluble organic salt (e.g., triethylammonium carboxylate), which is often more soluble in DCM than the zwitterion.

Q3: How do I purify this without column chromatography?

Diagnosis: The high crystallinity that causes solubility issues makes this compound an excellent candidate for Recrystallization . Method: "Thermal Swing" in Ethanol.

-

Suspend the solid in Ethanol (approx. 10-15 volumes).

-

Heat to Reflux (78°C) . It should dissolve completely.[1]

-

Optional: If it doesn't dissolve, add DMF dropwise until clear.

-

Cool slowly to Room Temperature, then to 0°C.

-

Filter the pure crystals.

Strategic Workflows (Visualization)

Workflow A: Solvent Selection Logic

Figure 1: Decision tree for selecting the appropriate solvent system based on experimental intent.

Workflow B: The "Acid-Base Swing" Purification Protocol

This is the most robust method for isolating the compound from crude reaction mixtures without chromatography.

Figure 2: The "Acid-Base Swing" technique utilizes the amphoteric nature of the molecule for purification.

Detailed Experimental Protocols

Protocol A: Dissolution for HPLC Analysis

Standard method to avoid "carry-over" or column clogging.

-

Weigh: 5.0 mg of sample.

-

Primary Solvent: Add 200 µL of DMSO . Vortex until fully dissolved (solution may be yellow).

-

Dilution: Slowly add 800 µL of Acetonitrile (ACN) or Methanol .

-

Note: Do not dilute with water immediately, as it may shock-precipitate the compound.

-

-

Final Buffer: If the method requires water, add it last, ensuring the organic ratio remains >50%.

Protocol B: Large Scale Recrystallization (10g+)

Reference Method for Anthranilic Acid Derivatives [1, 2].

-

Setup: Place 10g of crude 2-amino-5-(1H-pyrazol-1-yl)benzoic acid in a 250mL round-bottom flask.

-

Solvent Addition: Add 100 mL of Ethanol (95%) .

-

Heating: Heat to reflux with stirring.

-

Checkpoint: If solid remains after 15 mins at reflux, add DMF in 1 mL increments. Do not exceed 10% v/v DMF.

-

-

Clarification: If black specks (palladium or charcoal) are present, filter hot through a Celite pad.

-

Crystallization: Remove from heat. Allow to cool to room temperature undisturbed (2 hours). Then place in an ice bath (0-5°C) for 1 hour.

-

Isolation: Filter the white/off-white crystals. Wash with cold Ethanol .

References

-

Domańska, U., et al. (2011).[2] "Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid." The Journal of Physical Chemistry B.

-

PubChem Compound Summary. (n.d.). "2-(1H-Pyrazol-1-yl)benzoic acid."[3][4] National Center for Biotechnology Information.

-

BenchChem Technical Support. (2025). "Synthesis and Purification of 2-Amino-5-nitrobenzoic Acid (Analogous Protocols)."

-

Google Patents. (2007). "Method for preparing 2-amino-5-iodo benzoic acid (KR20070039948A)." Google Patents.

Sources

Troubleshooting decarboxylation during 5-(pyrazol-1-yl)benzoic acid synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-(pyrazol-1-yl)benzoic acid. This resource is designed to provide in-depth troubleshooting guidance and address common challenges encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we combine a deep understanding of reaction mechanisms with practical, field-tested solutions to help you optimize your synthetic routes and overcome common obstacles, particularly the undesired side reaction of decarboxylation.

Frequently Asked Questions (FAQs)

Q1: My reaction to form 5-(pyrazol-1-yl)benzoic acid is showing low yield, and I suspect decarboxylation. What are the primary causes?

A1: Decarboxylation, the loss of the carboxylic acid group as CO2, is a common side reaction when working with aromatic carboxylic acids, especially under harsh conditions.[1][2] The primary drivers for decarboxylation in this synthesis are typically:

-

High Temperatures: Many synthetic routes for C-N bond formation, such as the Ullmann or Buchwald-Hartwig reactions, require elevated temperatures.[3][4] Benzoic acid and its derivatives become increasingly susceptible to decarboxylation at temperatures exceeding 200°C.[5][6][7]

-

Presence of Catalysts: Certain transition metals, particularly copper, can catalyze decarboxylation at lower temperatures than thermal decomposition alone.[5][8] While essential for the desired C-N coupling, the catalyst can also promote this unwanted side reaction.

-

Acidic or Basic Conditions: Both strong acids and bases can facilitate decarboxylation, depending on the specific mechanism.[1][9] The reaction conditions must be carefully optimized to favor the desired N-arylation over decarboxylation.

-

Oxidative Conditions: The presence of oxidizing agents can sometimes promote oxidative decarboxylation.[10]

Q2: How can I confirm that decarboxylation is occurring in my reaction mixture?

A2: Several analytical techniques can be employed to detect and quantify the decarboxylated byproduct, 1-phenylpyrazole:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The most definitive method. Look for the disappearance of the carboxylic acid proton signal and the appearance of new aromatic proton signals corresponding to 1-phenylpyrazole.

-

High-Performance Liquid Chromatography (HPLC): Develop a method to separate the starting material, desired product, and the non-polar decarboxylated byproduct. The retention time of the byproduct will be significantly different from the carboxylic acid.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying the volatile 1-phenylpyrazole.[10]

-

Thin-Layer Chromatography (TLC): A quick, qualitative check. The less polar decarboxylated product will have a higher Rf value than the more polar carboxylic acid.

Q3: What are the main synthetic strategies to produce 5-(pyrazol-1-yl)benzoic acid, and which is least prone to decarboxylation?

A3: The most common strategies involve forming the C-N bond between a pyrazole and a benzoic acid derivative. The choice of strategy significantly impacts the risk of decarboxylation:

-

Strategy 1: Coupling with a Halobenzoic Acid (e.g., Ullmann or Buchwald-Hartwig Reaction): This involves reacting pyrazole with a 5-halobenzoic acid (e.g., 5-bromobenzoic acid or 5-iodobenzoic acid). While effective, these reactions often require high temperatures and copper or palladium catalysts, which can promote decarboxylation.[3][4]

-

Strategy 2: Coupling with a Halobenzoate Ester followed by Hydrolysis: This is often the preferred route to mitigate decarboxylation. The C-N coupling reaction is performed on a methyl or ethyl ester of the 5-halobenzoic acid. The ester group is less prone to decarboxylation under typical coupling conditions. The final step is the hydrolysis of the ester to the carboxylic acid, which is generally a milder transformation.[11][12]

-

Strategy 3: Chan-Lam Coupling: This reaction utilizes a boronic acid derivative and a copper catalyst, often under milder conditions than traditional Ullmann couplings, potentially reducing the risk of decarboxylation.[13][14]

In-Depth Troubleshooting Guide

Problem 1: Significant Decarboxylation During Ullmann or Buchwald-Hartwig Coupling with 5-Halobenzoic Acid

Root Cause Analysis:

The combination of high temperature required for the C-N bond formation and the presence of a copper or palladium catalyst creates an environment ripe for decarboxylation.[4][5][8] The mechanism can involve the formation of an aryl-metal intermediate which can then undergo protodecarboxylation or other decomposition pathways.

Solutions:

-